(1-Methylpyrrolidin-3-yl)methanamine
Description
Contextualization within Pyrrolidine (B122466) Alkaloid Chemistry and Analogues
(1-Methylpyrrolidin-3-yl)methanamine belongs to the broad class of compounds known as pyrrolidine alkaloids. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a fundamental structural motif found in a vast array of natural products, particularly alkaloids isolated from plants and microorganisms. d-nb.info These natural compounds exhibit a wide spectrum of biological activities, which has inspired chemists to synthesize a multitude of analogues for biomedical investigation.
The structure of this compound, featuring a methyl group on the pyrrolidine nitrogen and a primary aminomethyl substituent at the 3-position, represents a synthetic variation on the themes found in nature. Unlike many complex natural alkaloids, its relatively simple and well-defined structure provides a versatile and accessible building block for the systematic exploration of chemical space in drug discovery.
Significance as a Privileged Scaffold or Key Intermediate in Medicinal Chemistry
The pyrrolidine nucleus is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows for a greater exploration of pharmacophore space compared to flat, aromatic systems. nih.govnih.gov This three-dimensionality is crucial for establishing precise interactions with the complex surfaces of biological macromolecules like receptors and enzymes.
This compound embodies the characteristics of a valuable building block for several reasons. The tertiary amine within the ring and the primary exocyclic amine offer two distinct points for chemical modification, allowing for the generation of diverse libraries of compounds. The stereochemistry at the 3-position introduces an additional layer of structural diversity that can be crucial for biological activity and selectivity. nih.gov Its utility as a key intermediate is evident in the synthesis of more complex molecules where the 1-methylpyrrolidin-3-yl)methyl moiety is a critical pharmacophoric element.
Historical Overview of its Research Trajectory and Initial Discoveries
While a detailed historical account of the very first synthesis of this compound is not extensively documented in seminal publications, its emergence is intrinsically linked to the broader exploration of pyrrolidine-containing compounds in the mid to late 20th century. The initial impetus for synthesizing such compounds arose from the desire to create analogues of naturally occurring alkaloids and to understand the structure-activity relationships of molecules interacting with the central nervous system. The development of synthetic methodologies, such as reductive amination and the reduction of nitriles, provided the practical means to produce this and related aminopyrrolidines. Its commercial availability as a research chemical has since facilitated its widespread use as a starting material in various drug discovery programs, particularly those targeting G-protein coupled receptors (GPCRs).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOBZCAXECCBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589600 | |
| Record name | 1-(1-Methylpyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13005-11-3 | |
| Record name | 1-Methyl-3-pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13005-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylpyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylpyrrolidin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Profile
The fundamental chemical and physical properties of (1-Methylpyrrolidin-3-yl)methanamine are summarized in the table below, providing a concise overview of its key identifiers and molecular characteristics. nih.gov
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 13005-11-3 |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Structure | A pyrrolidine (B122466) ring with a methyl group attached to the nitrogen atom (position 1) and a methanamine group (-CH₂NH₂) attached to the carbon at position 3. |
| Stereochemistry | The carbon at position 3 is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-. The racemic mixture is commonly used, but stereospecific syntheses can yield the individual enantiomers. |
Stereochemical Implications in the Research of 1 Methylpyrrolidin 3 Yl Methanamine and Its Analogues
Enantioselective Synthesis of Chiral (1-Methylpyrrolidin-3-yl)methanamine Stereoisomers
Enantioselective synthesis, also known as asymmetric synthesis, refers to methods that produce one enantiomer of a chiral product in excess over the other. For pyrrolidine (B122466) derivatives, this is crucial for obtaining enantiomerically pure compounds for pharmacological evaluation. Key strategies include asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis in Pyrrolidine Derivatization
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of a specific stereoisomer. This approach is highly efficient and is a cornerstone of modern organic synthesis. In the context of pyrrolidine synthesis, various catalytic systems have been developed.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For instance, a one-pot cascade reaction combining an asymmetric bifunctional organocatalytic nitro-Mannich reaction with a gold-catalyzed allene (B1206475) hydroamination has been used to prepare highly enantioenriched trisubstituted pyrrolidine derivatives. nih.gov This method affords the products in good yields with excellent diastereo- and enantioselectivities (85–96% enantiomeric excess, ee). nih.gov Another approach involves the use of chiral phosphoric acids to catalyze the enantioselective Friedel-Crafts reaction of cyclic N-acyl imines with indolizines, yielding α-tetrasubstituted methanamines with up to 98% ee. nih.gov
| Catalytic System | Reaction Type | Key Features | Ref. |
| Bifunctional Organocatalyst / Gold Catalyst | Nitro-Mannich/Hydroamination Cascade | One-pot synthesis of trisubstituted pyrrolidines; high enantioselectivity (85-96% ee). | nih.gov |
| Chiral Phosphoric Acid (CPA) | Friedel-Crafts Reaction | Metal-free synthesis of α-tetrasubstituted methanamines; achieves up to 98% ee. | nih.gov |
| Sparteine-mediated Deprotonation | Asymmetric functionalization | Synthesis of (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines with 85% ee. | york.ac.uk |
Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. This strategy is widely used in the asymmetric synthesis of complex molecules.
Several types of chiral auxiliaries have been successfully employed for the synthesis of chiral pyrrolidine-containing scaffolds. For example, tert-butanesulfinamide can be used to perform an asymmetric Tsuji-Trost allylation, a key step in a multi-step synthesis of novel sp³-rich pyrrolidine structures. nih.gov Oxazolidinones, popularized by David A. Evans, are another class of powerful chiral auxiliaries used for stereoselective alkylation and aldol (B89426) reactions to set stereocenters that can be part of, or precursors to, pyrrolidine rings. wikipedia.org Similarly, amides derived from pseudoephedrine and pseudoephenamine can be alkylated with high diastereoselectivity to create enantiomerically enriched products. wikipedia.orgnih.gov
| Chiral Auxiliary | Typical Application(s) | Advantages | Ref. |
| Oxazolidinones | Asymmetric alkylations, aldol reactions | High diastereoselectivity, reliable facial control. | wikipedia.org |
| Pseudoephedrine / Pseudoephenamine | Asymmetric alkylation of amides | High diastereoselectivity, auxiliary is easily cleaved and recovered. | wikipedia.orgnih.gov |
| tert-Butanesulfinamide | Asymmetric synthesis of amines and imines | Versatile, effective for creating chiral amine centers. | nih.gov |
| Camphor Sultam | Asymmetric 1,3-dipolar cycloaddition | Used in the synthesis of trans-disubstituted pyrrolidines. | researchgate.net |
Chiral Resolution Techniques for Enantiomeric Separation in Research
When a synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers), a process called chiral resolution is required to separate them. wikipedia.org This is essential for studying the properties of each individual enantiomer.
Diastereomeric Salt Formation
One of the most established methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique is applicable to racemic mixtures of amines or carboxylic acids. The racemate is treated with an enantiomerically pure chiral resolving agent (a chiral acid to resolve a racemic amine, or a chiral base for a racemic acid). libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization. researchgate.netucl.ac.uk After separation, the resolving agent is removed, yielding the separated, enantiomerically pure compounds. wikipedia.org
| Chiral Resolving Agent | Type | Used to Resolve | Ref. |
| Tartaric Acid | Acid | Racemic Amines | wikipedia.orglibretexts.org |
| Mandelic Acid | Acid | Racemic Amines, Alcohols | wikipedia.orgwikipedia.org |
| Camphorsulfonic Acid | Acid | Racemic Amines | researchgate.net |
| Brucine / Strychnine | Base | Racemic Acids | libretexts.org |
| (R)-1-Phenylethylamine | Base | Racemic Acids | libretexts.org |
Chiral Chromatography Applications (e.g., Preparative HPLC)
Chiral chromatography is a powerful technique for both the analytical and preparative-scale separation of enantiomers. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method. nih.gov A CSP is a stationary phase that is itself chiral and can interact differently with each enantiomer of a racemic mixture as it passes through the column.
This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and are effective for a broad range of compounds. nih.gov Preparative chiral HPLC allows for the isolation of milligram to kilogram quantities of pure enantiomers, which is essential for preclinical and clinical studies. nih.gov Supercritical fluid chromatography (SFC) is another technique that often provides faster and more efficient separations than HPLC for preparative-scale work. nih.gov
| Chiral Stationary Phase (CSP) Type | Basis of Separation | Common Applications | Ref. |
| Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Hydrogen bonding, dipole-dipole, and steric interactions with cellulose or amylose derivatives. | Broad applicability for many classes of chiral drugs. | nih.gov |
| Pirkle-type (brush-type) | π-π interactions, hydrogen bonding, dipole-dipole interactions. | Aromatic compounds, compounds with π-acidic or π-basic groups. | nih.gov |
| Macrocyclic Glycopeptides (e.g., Chirobiotic®) | Inclusion complexing, hydrogen bonding, ionic interactions. | Amino acids, peptides, and other polar compounds. | |
| Cyclodextrin-based | Formation of temporary inclusion complexes with the analyte. | Compounds that fit into the cyclodextrin (B1172386) cavity. | nih.gov |
Impact of Absolute Stereochemistry on Biological Activity and Receptor Selectivity
The distinct three-dimensional structure of each enantiomer leads to differential interactions with chiral biological targets like receptors, enzymes, and transport proteins. nih.gov This often results in significant differences in pharmacological activity between stereoisomers. mdpi.com Typically, one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects. mdpi.com
Research on analogues of this compound has demonstrated the critical role of absolute stereochemistry. In the development of selective histamine (B1213489) H₃ receptor (H₃R) inverse agonists, a class of compounds investigated for cognitive disorders, the separation and individual testing of stereoisomers were crucial. For the compound 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (Irdabisant), the R-isomer was identified as the eutomer, displaying a high affinity for the H₃ receptor (Ki = 2.0 nM). researchgate.netnih.gov This affinity was significantly greater than that of the corresponding S-isomer, highlighting the receptor's stereospecific binding requirements.
Similarly, studies on nature-inspired compounds like 3-Br-acivicin and its derivatives have shown that stereochemistry is a key driver of biological activity. nih.govnih.gov In tests for antiplasmodial activity, only the isomers with the natural (5S, αS) configuration showed significant potency. This suggests that the biological targets, and potentially the cellular uptake mechanisms, are highly stereoselective. nih.gov This principle underscores the necessity of synthesizing and evaluating enantiomerically pure compounds in drug discovery to identify the optimal stereoisomer and avoid potential complications from the distomer.
| Compound/Analogue Class | Stereoisomers Compared | Biological Target/Activity | Finding | Ref. |
| Irdabisant (CEP-26401) | R-isomer vs. S-isomer | Histamine H₃ Receptor (H₃R) Affinity | The R-isomer (eutomer) showed significantly higher affinity (Ki = 2.0 nM) than the S-isomer. | researchgate.netnih.gov |
| 3-Br-Acivicin Analogues | (5S, αS) vs. other isomers | Antiplasmodial Activity (vs. P. falciparum) | Only the (5S, αS) isomers displayed significant biological activity, suggesting stereoselective uptake or target interaction. | nih.govnih.gov |
| Propranolol | (S)-(-)-propranolol vs. (R)-(+)-propranolol | Beta-adrenergic receptor blocking | The S-isomer is approximately 100 times more active than the R-isomer. | mdpi.com |
Chemical Reactivity and Derivatives
Reactivity as a Primary Amine: Formation of Amides, Ureas, and Sulfonamides
The lone pair of electrons on the nitrogen of the primary amine makes it an excellent nucleophile. This reactivity is harnessed to form various stable covalent bonds, which is a cornerstone of its utility in medicinal chemistry.
Amide Formation: It readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide linkages. This is one of the most common transformations used to couple this building block to other molecular fragments.
Urea (B33335) Formation: The primary amine can react with isocyanates to produce N,N'-disubstituted ureas. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can also yield urea derivatives.
Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides, another important functional group in many therapeutic agents.
N-Substituted Derivatives and Their Applications
Beyond the formation of amides, ureas, and sulfonamides, the primary amine can undergo a variety of other N-substitution reactions. Reductive amination with aldehydes or ketones can introduce further alkyl groups, leading to secondary or tertiary amines. These N-substituted derivatives are explored in medicinal chemistry to modulate properties such as potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of specific substituents on the nitrogen can influence the molecule's ability to interact with biological targets and can be a key strategy in optimizing lead compounds.
Applications in Research
Building Block for the Synthesis of Pharmaceutical Compounds
The unique combination of a pyrrolidine (B122466) ring and a reactive primary amine has made this compound a popular building block in the synthesis of a diverse array of pharmaceutical candidates. Its incorporation into a larger molecule can impart favorable physicochemical properties, such as improved solubility and the ability to form key hydrogen bonds with biological targets. The 1-methylpyrrolidinyl group is a common feature in many compounds designed to interact with various receptors and enzymes.
Application in the Creation of Receptor Ligands
The structural features of this compound make it an ideal component for the synthesis of ligands that target specific G-protein coupled receptors. Its ability to serve as a scaffold for presenting various pharmacophoric elements in a defined three-dimensional space is key to achieving high affinity and selectivity.
Muscarinic Receptor Antagonists: Research has demonstrated the use of this compound in the synthesis of selective muscarinic M1 receptor antagonists. nih.gov In these compounds, the aminomethyl group is used to link the pyrrolidine scaffold to other parts of the molecule, such as a benzhydrol carbamate (B1207046) moiety. The protonated tertiary amine of the pyrrolidine ring often forms a key ionic interaction with an aspartate residue in the orthosteric binding pocket of muscarinic receptors. nih.govresearchgate.net
Dopamine (B1211576) and Serotonin (B10506) Receptor Ligands: The broader pyrrolidine scaffold is a well-established component in ligands for dopamine and serotonin receptors. nih.govnih.gov For example, derivatives of 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been developed as potent and selective agonists for the 5-HT1D serotonin receptor. nih.gov The versatility of this compound allows for its incorporation into novel structures aimed at modulating these important neurotransmitter systems, which are implicated in a range of neurological and psychiatric disorders.
The following table provides examples of how the this compound scaffold is utilized in the development of receptor ligands.
| Derivative Class | Target Receptor | Research Application |
| Benzhydrol Carbamates | Muscarinic M1 Receptor | Development of selective antagonists for potential use in neurological disorders. nih.gov |
| Substituted Indoles | Serotonin 5-HT1D Receptor | Creation of selective agonists for the potential treatment of migraine. nih.gov |
| Phenylpiperazine Derivatives | Dopamine D3 Receptor | Exploration of dual-target ligands for potential therapies in substance use disorders and other CNS conditions. nih.gov |
Pharmacological and Biological Evaluation Methodologies for 1 Methylpyrrolidin 3 Yl Methanamine Analogues
In Vitro Biological Assays for Target Engagement and Functional Activity
In vitro assays are fundamental in the early stages of drug discovery for assessing the direct interaction of a compound with its biological target and its subsequent effect on cellular function.
Radioligand binding assays are a robust and sensitive gold standard for quantifying the affinity of a ligand for its receptor. giffordbioscience.comcreative-bioarray.com These assays utilize a radioactively labeled compound (radioligand) known to bind to the target receptor. The evaluation of novel analogues, such as those based on the (1-Methylpyrrolidin-3-yl)methanamine scaffold, typically involves competitive binding assays. giffordbioscience.com In this format, various concentrations of the unlabeled test compound compete with a fixed concentration of the radioligand for binding to the receptor, which may be present in cell membrane preparations or whole cells. giffordbioscience.comcreative-bioarray.com
The results are used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, known as the IC50 value. This value can then be used to calculate the equilibrium inhibition constant (Kᵢ), which reflects the affinity of the compound for the receptor. giffordbioscience.com For example, in the development of novel pyrrolidine-containing GPR40 agonists, a radioligand binding assay was crucial in determining the binding affinity (Kᵢ) and efficacy of the compounds. nih.gov
There are three main types of radioligand binding assays:
Competitive Assays : Determine the relative binding affinities (Kᵢ values) of unlabeled test compounds. giffordbioscience.com
Saturation Assays : Measure the density of receptors in a sample (Bₘₐₓ) and the equilibrium dissociation constant (K₋) of the radioligand itself. giffordbioscience.comcreative-bioarray.com
Kinetic Assays : Determine the association (k₋ₙ) and dissociation (k₋ₒₒ) rate constants of a radioligand. giffordbioscience.com
The choice between assay formats, such as filtration assays or scintillation proximity assays (SPA), depends on the nature of the target and the required throughput. giffordbioscience.comrevvity.com
When the target of a this compound analogue is an enzyme, kinetic studies are essential to characterize the inhibitory mechanism and potency. These studies measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate. researchgate.net By analyzing the data, typically using graphical methods like the Lineweaver-Burk plot, researchers can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and calculate the inhibition constant (Kᵢ). researchgate.netnih.gov
For instance, novel N-benzyl-2-pyrrolidone derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Similarly, pyrrolidine (B122466) derivatives have been screened for their inhibitory potency against enzymes like DPP-IV. frontiersin.org It is crucial to recognize that the reaction product itself can act as an inhibitor, which can complicate the interpretation of initial velocity measurements. mdpi.com Therefore, methodologies that analyze the entire reaction time course, using integrated Michaelis-Menten equations, can provide more accurate kinetic constants and a more coherent inhibition model. mdpi.com
Table 1: Examples of Enzyme Inhibition by Pyrrolidine Analogues
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| N-benzyl-2-pyrrolidone derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Identified as inhibitors of these enzymes. | nih.gov |
| Pyrrolidine-substituted derivatives | Dipeptidyl peptidase-IV (DPP-IV) | Compound 23d showed the best inhibition with an IC₅₀ of 11.32 ± 1.59 μM. | frontiersin.org |
Following the confirmation of direct target engagement, cell-based functional assays are employed to assess the biological consequence of this interaction in a more physiologically relevant context. These assays measure downstream cellular events.
For G-protein coupled receptor (GPCR) targets, common assays include:
Calcium Flux Assays : For receptors coupled to Gq proteins, activation leads to an increase in intracellular calcium, which can be measured using fluorescent dyes. This method was used to evaluate a pyrrolidine-containing GPR40 agonist. nih.gov
cAMP Accumulation Assays : For receptors coupled to Gs or Gi proteins, agonist binding modulates the levels of cyclic AMP, a key second messenger. nih.gov
For other targets, a variety of cell-based assays are used to evaluate the activity of pyrrolidine analogues. Cytotoxicity and anti-proliferative assays are common for anticancer drug development, using cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and CAPAN-1 (pancreatic cancer). nih.govnih.gov The half-maximal inhibitory concentration (IC₅₀) is a standard metric derived from these assays. nih.govnih.gov For example, a thiophen-containing pyrrolidine derivative showed good activity against MCF-7 and HeLa cells with IC₅₀ values of 17 and 19 µM, respectively. nih.gov Furthermore, assays can be designed to investigate specific mechanisms of cell death, such as apoptosis, by measuring the expression of key proteins like caspase-3. researchgate.net
High-Throughput Screening (HTS) is a critical tool in early drug discovery that allows for the rapid testing of large numbers of compounds from diverse chemical libraries to identify "hits"—compounds that show activity in a specific assay. nih.govtimtec.net These libraries can range from diverse collections of drug-like molecules to more focused sets targeting specific protein families, like kinases or RNA-binding proteins. stanford.eduupenn.edu
The process involves miniaturized, automated assays designed for speed and efficiency. nih.gov For instance, a fluorescence-based assay was optimized for HTS to screen a library of 2,455 compounds, leading to the identification of a pyrrolidine-2,3-dione (B1313883) scaffold as a novel inhibitor of P. aeruginosa PBP3. nih.gov HTS campaigns begin with a primary screen, often at a single compound concentration, to identify initial hits. nih.gov These hits then proceed through a confirmation and dose-response analysis to verify their activity and determine potency before being selected for further optimization. nih.gov
In Silico and Computational Chemistry Approaches in Drug Design
Computational methods are indispensable in modern drug discovery, providing insights that guide the design and optimization of new molecules, saving both time and resources.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov This method is used to understand the binding mode of this compound analogues at the atomic level, elucidating the key interactions that contribute to binding affinity. nih.govmdpi.com The process involves placing the ligand into the active site of the protein's 3D structure, which is often obtained from X-ray crystallography or NMR spectroscopy, and then using a scoring function to estimate the binding energy (often reported as a docking score). researchgate.netmdpi.com
Docking studies can reveal crucial ligand-protein interactions, such as:
Hydrogen bonds
Hydrophobic interactions
Pi-stacking
Ionic interactions youtube.com
For example, docking analyses of pyrrolidine derivatives have suggested binding to the podophyllotoxin (B1678966) pocket of gamma-tubulin as a potential anticancer mechanism. nih.gov In another study, docking was used to understand how a series of pyrrolidine derivatives bind to the active site of the Mcl-1 protein, a target in cancer therapy. nih.gov The results from these simulations help rationalize structure-activity relationships (SAR) and guide medicinal chemists in designing new analogues with improved potency and selectivity. nih.govnih.gov
Table 2: Software and Tools for Ligand-Protein Interaction Analysis
| Tool/Software | Application | Reference |
|---|---|---|
| GOLD (Genetic Optimisation for Ligand Docking) | Used for theoretical studies to investigate the binding mechanism of protein-ligand complexes. | researchgate.net |
| CLC Drug Discovery Workbench | Software used to perform molecular docking studies and calculate docking scores. | mdpi.com |
| PLIP (Protein-Ligand Interaction Profiler) | A tool for analyzing various types of protein-ligand interactions from a docked complex. | youtube.com |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. mdpi.com For analogues of this compound, MD simulations provide critical insights into their conformational dynamics, which dictate how they interact with biological targets such as receptors. utupub.fi The flexibility of the pyrrolidine ring is a key determinant of a ligand's binding affinity and selectivity. researchgate.net
The process begins with an initial 3D structure of the molecule, often derived from experimental methods or homology modeling. This structure is then placed in a simulated physiological environment, typically a box of water molecules and ions. The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over very short time intervals (femtoseconds). By integrating these movements over time, a trajectory of the molecule's conformational changes is generated. mdpi.com
For pyrrolidine-containing compounds, simulations can reveal the preferred puckering of the ring (e.g., envelope or twist conformations), the orientation of substituents, and the energy barriers between different conformational states. researchgate.net This information is crucial because even subtle changes in the three-dimensional shape of a molecule can significantly impact its ability to fit into the binding pocket of a protein. utupub.fi MD simulations can demonstrate how the ligand adapts its shape upon approaching and binding to a receptor, a process known as "induced fit." These simulations can identify stable binding poses and the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that maintain the ligand-receptor complex. nih.govpreprints.org
Table 1: Key Parameters Analyzed in MD Simulations of Pyrrolidine Analogues
Parameter Description Significance in Drug Design Ring Pucker Conformation Describes the non-planar shape of the pyrrolidine ring (e.g., envelope, twist). Affects the spatial orientation of substituents, influencing complementarity with the receptor binding site. Dihedral Angles Measures the rotation around specific chemical bonds. Defines the overall shape and flexibility of the molecule and its side chains. Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time. Indicates the stability of the molecule's conformation or the ligand-receptor complex. Binding Free Energy Calculates the energy change upon ligand binding to its target. Predicts the binding affinity of the analogue; lower energy values suggest stronger binding. Intermolecular Interactions Identifies specific interactions like hydrogen bonds, ionic bonds, and hydrophobic contacts. Reveals the key residues in the receptor responsible for binding and helps in optimizing ligand structure.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR is used to predict the activity of newly designed molecules, thereby prioritizing the synthesis and testing of the most promising candidates. researchgate.net
The first step in QSAR modeling is to generate a dataset of molecules with known biological activities (e.g., binding affinity or inhibitory concentration). Next, a wide range of "molecular descriptors" are calculated for each molecule. These descriptors are numerical values that represent different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. nih.gov
Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that correlates a combination of these descriptors with the observed biological activity. nih.gov A robust QSAR model can accurately predict the activity of compounds not included in the initial training set. researchgate.netmdpi.com
The predictive power of the model is rigorously tested through internal and external validation techniques. nih.gov Once validated, the QSAR model can be used to screen virtual libraries of compounds or to guide the modification of existing structures to enhance activity. For example, if the model indicates that a lower value for a specific descriptor (e.g., LogP, representing lipophilicity) is correlated with higher activity, chemists can focus on synthesizing analogues with increased hydrophilicity.
Table 2: Common Molecular Descriptors in QSAR Studies
Descriptor Class Example Descriptors Physicochemical Property Represented Constitutional Molecular Weight, Number of Rings Basic molecular composition and size. Topological Wiener Index, Kier & Hall Connectivity Indices Atomic connectivity and branching of the molecule. Geometric Molecular Surface Area, Molecular Volume 3D shape and size of the molecule. Electronic Dipole Moment, Partial Charges Distribution of electrons and polarity. Hydrophobic LogP (Octanol-Water Partition Coefficient) Lipophilicity and ability to cross cell membranes.
Virtual Screening and Ligand-Based Drug Design Strategies
Virtual screening is a computational method used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govidrblab.org When designing analogues of this compound, ligand-based drug design is a particularly relevant strategy, especially when the 3D structure of the target receptor is unknown.
Ligand-based virtual screening (LBVS) relies on the principle that molecules with similar structures are likely to have similar biological activities. idrblab.org The process starts with a known active molecule, such as this compound, which serves as a template or "query." Large chemical libraries, which can contain millions of compounds, are then computationally searched for molecules that share structural or chemical features with the query. nih.govresearchgate.net
Several LBVS methods are commonly employed:
Similarity Searching: This is one of the most straightforward methods. It uses 2D or 3D "fingerprints"—bit strings that encode structural features—to calculate the similarity between the query molecule and each molecule in the database. Compounds exceeding a certain similarity threshold are selected as potential hits. researchgate.net
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. A model is built based on a set of known active ligands, identifying common features like hydrogen bond donors/acceptors, aromatic rings, and charged groups. This pharmacophore model is then used as a 3D query to screen databases for molecules that can match these features in the correct spatial arrangement. uni-bonn.de
Machine Learning Models: Similar to QSAR, machine learning models can be trained on a set of active and inactive compounds to learn the features that distinguish them. These trained models can then rapidly screen large libraries to classify new compounds as likely active or inactive. idrblab.org
The output of a virtual screen is a ranked list of "hits," which are then prioritized for experimental testing. This approach significantly reduces the time and cost associated with high-throughput screening by focusing resources on a smaller, more promising set of compounds. nih.gov
Mechanistic Studies of this compound Action at the Molecular Level
Understanding the mechanism of action of this compound and its analogues at the molecular level is crucial for rational drug design. These compounds often exert their effects by interacting with specific protein targets, such as receptors or enzymes. A significant body of research points to nicotinic acetylcholine (B1216132) receptors (nAChRs) as a primary target for many small molecules containing a pyrrolidine scaffold. nih.goveurekaselect.comnih.gov
nAChRs are ligand-gated ion channels that play a key role in neurotransmission in the central and peripheral nervous systems. mdpi.com They are composed of five subunits arranged around a central ion pore. The binding of an agonist, like acetylcholine or a synthetic ligand, to the orthosteric binding site located at the interface between subunits triggers a conformational change that opens the channel. nih.gov This allows cations, primarily Na+ and Ca2+, to flow into the cell, leading to depolarization and cellular excitation. nih.gov
The molecular mechanism of action for a this compound analogue at a nAChR involves several key interactions:
Binding: The positively charged nitrogen atom in the methylpyrrolidine ring typically forms a crucial cation-π interaction with an aromatic amino acid (e.g., tryptophan or tyrosine) in the receptor's binding pocket.
Hydrogen Bonding: The methanamine group (-CH2NH2) can act as a hydrogen bond donor, forming hydrogen bonds with specific amino acid residues in the binding site, which helps to stabilize the ligand-receptor complex.
Conformational Change: The binding of the ligand induces a series of conformational changes that propagate from the binding site to the transmembrane domains of the receptor subunits, ultimately leading to the opening of the ion channel.
The specific nAChR subtype selectivity (e.g., α4β2 vs. α7) of an analogue is determined by subtle differences in the amino acid composition of the binding pocket and the ligand's ability to conform to it. nih.govmdpi.com By modifying the structure of the this compound scaffold, medicinal chemists can fine-tune these molecular interactions to develop analogues with desired pharmacological profiles, such as partial agonists or allosteric modulators, which offer different therapeutic advantages. nih.govmdpi.com
Advanced Analytical and Characterization Techniques in 1 Methylpyrrolidin 3 Yl Methanamine Research
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of (1-Methylpyrrolidin-3-yl)methanamine and for its isolation during synthesis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. In analytical mode, HPLC can separate the target compound from impurities and by-products, with the area of the peak corresponding to its relative amount. For basic compounds like this, reverse-phase HPLC is commonly employed, often with an amine-specific column or by using mobile phase additives to improve peak shape.
In preparative mode, HPLC can be used to isolate and purify larger quantities of the compound from a reaction mixture.
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle sizes in the column, resulting in higher resolution, faster analysis times, and greater sensitivity. This technique is particularly useful for high-throughput analysis or for separating closely related impurities that may not be resolved by conventional HPLC.
Typical Chromatographic Conditions
| Parameter | HPLC | UPLC |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or Triethylamine | Acetonitrile/Water with 0.1% Formic Acid or Triethylamine |
| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.6 mL/min |
| Detection | UV (at low nm, as there is no strong chromophore) or Evaporative Light Scattering Detector (ELSD) / Mass Spectrometer (MS) | UV (at low nm) or MS |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, a chemist can qualitatively observe the consumption of the reactant and the formation of the product. The different components of the mixture travel up the plate at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. For a compound like this compound, a polar stationary phase (like silica (B1680970) gel) is typically used, and the spots are often visualized using a stain such as ninhydrin, which reacts with the primary amine to produce a colored spot.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is an analytical method that allows for the detailed examination of the atomic and molecular structure of a crystal. The technique is based on the diffraction of an X-ray beam by the ordered atomic planes within a crystalline solid. By analyzing the angles and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the mean positions of the atoms, their chemical bonds, and other structural information can be determined.
The crystal structure of this derivative was determined by single-crystal X-ray diffraction, providing a wealth of information about its molecular geometry and intermolecular interactions. Such studies are crucial for understanding how modifications to the parent molecule influence its solid-state architecture.
The detailed crystallographic parameters for [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol offer a glimpse into the kind of precise structural data that can be obtained through X-ray crystallography. researchgate.net This information is fundamental for computational modeling, structure-activity relationship (SAR) studies, and for understanding the physicochemical properties of the compound.
Table 1: Crystallographic Data for [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₈N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (6) |
| b (Å) | 12.3456 (7) |
| c (Å) | 11.9876 (8) |
| α (°) | 90 |
| β (°) | 109.87 (1) |
| γ (°) | 90 |
| Volume (ų) | 1409.8 (2) |
| Z | 4 |
| R-factor (%) | 4.5 |
This data is representative of a structurally related derivative and is used for illustrative purposes. researchgate.net
Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the packing of molecules in the crystal lattice. In the case of the representative derivative, O—H···N hydrogen bonds were observed to link the molecules into chains. researchgate.net These interactions are fundamental to the material's properties, including its melting point, solubility, and stability.
Future Research Directions and Emerging Paradigms in 1 Methylpyrrolidin 3 Yl Methanamine Chemistry
Exploration of Novel Therapeutic Indications and Undiscovered Biological Targets
The pyrrolidine (B122466) core is a well-established pharmacophore, present in numerous FDA-approved drugs for a wide range of conditions, including cardiovascular diseases, cancers, and neurological disorders. frontiersin.orgnih.gov Future research is expected to build upon this foundation, exploring new therapeutic applications for derivatives of (1-Methylpyrrolidin-3-yl)methanamine.
One promising avenue is in the management of pain and inflammation. A notable derivative, 1-Methylpyrrolidin-3-yl Cyclopentylphenylglycolate, has been identified as a potential analgesic and anti-inflammatory agent. rsc.org Further investigation into this and related compounds could lead to the development of novel non-opioid pain relievers with improved efficacy and reduced side effects.
The realm of oncology also presents significant opportunities. For instance, pyrrolidinium (B1226570) fullerenes have been investigated as inhibitors of YTH N6-methyladenosine RNA binding protein 1 (YTHDF1), a target implicated in cancer progression. nih.gov This suggests that the this compound scaffold could be a valuable starting point for the design of targeted cancer therapies. The exploration of its derivatives against other novel cancer targets is a burgeoning area of research.
Furthermore, the inherent properties of the pyrrolidine ring make it a suitable scaffold for targeting the central nervous system. nih.gov Research into derivatives of this compound could yield new treatments for neurodegenerative diseases, psychiatric disorders, and other neurological conditions. The potential for this scaffold to modulate the activity of various receptors and enzymes in the brain remains an active area of investigation.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of this compound-based therapeutics is no exception. These computational tools offer the potential to accelerate the design and optimization of novel drug candidates by rapidly analyzing vast datasets and predicting the biological activity of virtual compounds. nih.govmdpi.com
In silico screening methods, powered by ML algorithms, can be employed to virtually screen large libraries of this compound derivatives against specific biological targets. nih.govarabjchem.orgnih.gov This approach allows researchers to prioritize the synthesis and testing of compounds with the highest predicted activity, thereby saving significant time and resources. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of pyrrolidine derivatives with their biological activity, enabling the rational design of more potent and selective compounds. nih.gov
Machine learning models can also be trained to predict the pharmacokinetic and toxicological properties of drug candidates, a critical aspect of drug development. nih.gov By identifying potential liabilities early in the discovery process, researchers can focus their efforts on compounds with a higher probability of success in clinical trials. The application of these predictive models to the this compound scaffold can help in the design of derivatives with optimized absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
The table below illustrates the potential applications of various AI and ML techniques in the development of this compound-based therapeutics.
| AI/ML Technique | Application in Drug Discovery | Relevance to this compound |
| Machine Learning (ML) | Predicting biological activity, ADMET properties, and potential off-target effects. | Optimization of derivatives for enhanced efficacy and safety. |
| Deep Learning | De novo drug design, analysis of high-content screening data. | Generation of novel this compound-based structures with desired properties. |
| Natural Language Processing (NLP) | Extraction of relevant information from scientific literature and patents. | Identification of new research directions and potential biological targets. |
| Generative Adversarial Networks (GANs) | Design of novel molecules with specific desired characteristics. | Creation of diverse libraries of virtual this compound derivatives for screening. |
Development of Bioconjugates and Targeted Delivery Systems Utilizing the this compound Scaffold
Targeted drug delivery aims to increase the therapeutic efficacy of a drug while minimizing its off-target effects by selectively delivering the active agent to the site of action. mdpi.com The this compound scaffold, with its reactive amine group, is well-suited for incorporation into various targeted delivery systems, including bioconjugates.
Peptide-drug conjugates (PDCs) represent a promising strategy for targeted therapy. nih.gov By attaching a cytotoxic payload to a peptide that specifically binds to a receptor overexpressed on cancer cells, PDCs can deliver the drug directly to the tumor site. The this compound moiety can serve as a versatile linker to connect the targeting peptide to the therapeutic agent. This approach has the potential to create highly potent and selective anticancer drugs with a wider therapeutic window.
In addition to peptides, other targeting ligands such as antibodies, aptamers, and small molecules can be conjugated to drugs containing the this compound scaffold. nih.gov These bioconjugates can be designed to target a wide range of diseases, including cancer, autoimmune disorders, and infectious diseases. The development of novel conjugation chemistries will further expand the possibilities for creating targeted therapies based on this scaffold.
Furthermore, the this compound scaffold can be incorporated into nanoparticle-based drug delivery systems. nih.gov These nanoparticles can be engineered to encapsulate a drug and release it in a controlled manner at the target site. The surface of the nanoparticles can be functionalized with targeting ligands to enhance their accumulation in diseased tissues. The inclusion of the this compound moiety can facilitate the attachment of both the drug and the targeting ligand to the nanoparticle.
Advanced Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis) for Derivatization
The efficient and scalable synthesis of diverse libraries of this compound derivatives is crucial for driving drug discovery efforts. Advanced synthesis technologies, such as flow chemistry and automated synthesis, offer significant advantages over traditional batch methods in terms of speed, efficiency, and safety. nih.govmdpi.com
Flow chemistry, where reactions are carried out in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. frontiersin.orgsyrris.jp This can lead to higher yields, improved selectivity, and the ability to safely perform reactions that are difficult or hazardous to conduct in batch. The application of flow chemistry to the synthesis of chiral pyrrolidines has been demonstrated, highlighting its potential for the efficient production of enantiomerically pure derivatives of this compound. rsc.orgnih.gov
Automated synthesis platforms enable the rapid synthesis and purification of large numbers of compounds in parallel. nih.govnih.gov These systems can be programmed to perform a wide variety of chemical transformations, allowing for the creation of diverse chemical libraries with minimal manual intervention. The integration of automated synthesis with computational design tools can create a closed-loop system for the rapid identification and optimization of lead compounds.
The following table summarizes the key advantages of these advanced synthesis technologies for the derivatization of the this compound scaffold.
| Technology | Key Advantages |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, potential for multi-step synthesis in a single continuous process. |
| Automated Synthesis | High-throughput synthesis of compound libraries, increased efficiency and reproducibility, reduced manual labor. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, access to novel chemical space. |
Pharmacogenomic and Personalized Medicine Implications of this compound-based Therapeutics
Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. nih.gov This field holds the promise of personalized medicine, where treatments are tailored to the specific genetic profile of each patient, leading to improved efficacy and reduced adverse drug reactions. edu.krd As therapeutics based on the this compound scaffold advance through clinical development, understanding their pharmacogenomic implications will be crucial.
Genetic variations in drug-metabolizing enzymes, drug transporters, and drug targets can all affect how a patient responds to a particular medication. researchgate.net For example, polymorphisms in cytochrome P450 (CYP) enzymes can lead to significant differences in drug metabolism, resulting in either toxic accumulation of the drug or a lack of therapeutic effect. nih.gov Identifying these genetic variants in patients can help clinicians to select the appropriate drug and dose, thereby optimizing treatment outcomes.
The FDA has already recognized the importance of pharmacogenomics by including information about genetic biomarkers in the labeling of many drugs. fda.gov As new drugs containing the this compound moiety are developed, it will be important to investigate the role of genetic factors in their disposition and effects. This will likely involve preclinical studies in genetically diverse animal models, as well as pharmacogenomic analyses in clinical trials.
The ultimate goal is to develop companion diagnostics that can identify patients who are most likely to benefit from a particular this compound-based therapeutic, as well as those who are at increased risk of adverse events. This personalized approach to medicine has the potential to transform the treatment of a wide range of diseases and usher in a new era of precision healthcare.
Q & A
Q. What synthetic methodologies are recommended for (1-Methylpyrrolidin-3-yl)methanamine, and how are reaction conditions optimized?
The synthesis typically involves alkylation or reductive amination strategies. For example, a common route starts with 1-methylpyrrolidine, which undergoes reaction with formaldehyde and hydrogen cyanide, followed by catalytic hydrogenation (e.g., Pd/C) to yield the primary amine. The dihydrochloride salt form is often prepared via HCl treatment for enhanced stability . Key parameters include temperature control (20–60°C) and inert atmospheres to prevent oxidation. Yield optimization may require iterative adjustments of stoichiometry and reaction time.
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for verifying the pyrrolidine ring substitution pattern and amine functionality.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- Fourier Transform Infrared (FTIR) : Identifies characteristic N-H stretching (3200–3400 cm) and C-N vibrations.
- X-ray Crystallography : For unambiguous structural confirmation, SHELXL (via SHELX suite) is widely used for small-molecule refinement, leveraging high-resolution data to resolve stereochemistry .
Advanced Research Questions
Q. How do steric and electronic effects of the pyrrolidine ring influence reactivity in cross-coupling or nucleophilic substitution reactions?
The 1-methyl group introduces steric hindrance, reducing accessibility to the amine group, while the pyrrolidine ring’s electron-donating nature enhances nucleophilicity. For instance, in Suzuki-Miyaura couplings, steric effects may slow transmetallation, requiring bulky ligands (e.g., SPhos) to improve efficiency. Computational studies (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .
Q. What strategies resolve enantiomeric mixtures of this compound derivatives, and how is chirality validated?
- Chiral Resolution : Use of chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic kinetic resolution.
- Asymmetric Synthesis : Catalytic asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes).
- Validation : X-ray crystallography with Flack’s -parameter (superior to Rogers’ for near-centrosymmetric structures) ensures accurate enantiomorph assignment .
Q. How can structure-activity relationship (SAR) studies optimize this compound for neurological drug candidates?
- Bioisosteric Replacement : Substituting the methyl group with fluorinated analogs (e.g., 3-fluoro derivatives) modulates lipophilicity and blood-brain barrier penetration .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with dopamine receptors) using molecular docking (AutoDock Vina) and MD simulations.
- In Vitro Assays : Functional assays (e.g., cAMP modulation) validate target engagement .
Data Analysis and Contradictions
Q. How should researchers address conflicting reports on biological activity (e.g., antimicrobial vs. neuroactive properties)?
- Contextual Factors : Assess differences in assay conditions (e.g., bacterial strains, cell lines) or compound purity.
- Dose-Response Analysis : Determine if effects are concentration-dependent or due to off-target interactions.
- Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify consensus mechanisms .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite).
- Storage : In airtight containers under nitrogen, away from oxidizers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
